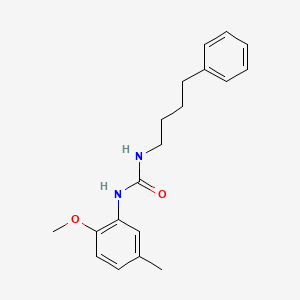![molecular formula C21H22BrFN4O3 B5144274 N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, commonly known as BFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BFE is a small molecule that belongs to the category of piperazine derivatives and has been shown to possess promising biological activities.
作用機序
The exact mechanism of action of BFE is not fully understood. However, it is believed that BFE exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, BFE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. BFE has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BFE has been shown to have various biochemical and physiological effects. For example, BFE has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. BFE has also been shown to inhibit the growth and migration of cancer cells. In addition, BFE has been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
実験室実験の利点と制限
BFE has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. BFE is also relatively stable and can be easily synthesized in the laboratory. However, BFE has some limitations as well. For example, its low solubility in water can make it difficult to administer in vivo. Also, the exact mechanism of action of BFE is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on BFE. One area of interest is the development of BFE derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BFE for the treatment of specific diseases, such as cancer and inflammatory diseases. Furthermore, the elucidation of the exact mechanism of action of BFE could provide valuable insights into its therapeutic potential. Finally, the development of new methods for the synthesis of BFE and its derivatives could facilitate their use as research tools.
合成法
The synthesis of BFE involves the reaction of 4-bromobenzoyl chloride with 1-piperazineethanol in the presence of a base, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride in the presence of a coupling agent. The final product is obtained after purification through column chromatography and recrystallization. The yield of BFE is typically around 40%, and the purity is over 98%.
科学的研究の応用
BFE has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and liver cancer. BFE has also been found to possess significant antibacterial and antifungal activities. Furthermore, BFE has been shown to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-16-3-1-15(2-4-16)21(30)27-13-11-26(12-14-27)10-9-24-19(28)20(29)25-18-7-5-17(23)6-8-18/h1-8H,9-14H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCLVPWGHUBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-fluorophenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5144196.png)
![3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5144199.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5144222.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![N-benzyl-5-[(3,4-difluorophenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5144233.png)



![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-(4-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5144288.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)